Ethyl 4-methyl-2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid with ethyl 4-methyl-2-aminothiazole-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-methyl-2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid: Shares the thiazole ring structure but lacks the ethyl ester group.
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with an amino group instead of the carbonyl group.
Uniqueness
Ethyl 4-methyl-2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual thiazole rings and ester functionality make it a versatile compound for various applications .
Properties
Molecular Formula |
C18H17N3O3S2 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H17N3O3S2/c1-4-24-17(23)14-11(3)20-18(26-14)21-15(22)13-10(2)19-16(25-13)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,20,21,22) |
InChI Key |
LQYFNAXDAGMDHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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